Benzyltrimethylammonium hydroxide
Overview
Description
Benzyltrimethylammonium hydroxide, also known as Triton B, is a quaternary ammonium salt that functions as an organic base. It is typically handled as a solution in water or methanol. The compound is colorless, although solutions often appear yellowish. Commercial samples often have a distinctive fish-like odor, presumably due to the presence of trimethylamine via hydrolysis .
Mechanism of Action
Target of Action
Benzyltrimethylammonium hydroxide (BTMAOH), also known as Triton B, is a quaternary ammonium salt that functions as an organic base . It primarily targets biochemical reactions that require a base or a phase-transfer catalyst . The compound’s primary targets include the reactants in aldol condensation reactions, base-catalyzed dehydration reactions, and Ando’s Z-selective variant of Horner-Wadsworth-Emmons Olefination reactions .
Mode of Action
As an organic base, BTMAOH interacts with its targets by accepting protons (H+ ions) during the reaction . This proton acceptance can facilitate the breaking and forming of bonds in the reactant molecules, thereby driving the reaction forward . As a phase-transfer catalyst, BTMAOH can facilitate the migration of a reactant from one phase to another, enhancing the reaction rate .
Biochemical Pathways
The exact biochemical pathways affected by BTMAOH depend on the specific reactions it is involved in. For instance, in aldol condensation reactions, BTMAOH can facilitate the formation of carbon-carbon bonds, leading to larger organic molecules . In base-catalyzed dehydration reactions, it can aid in the removal of a water molecule from the reactant .
Pharmacokinetics
As a water-soluble compound , it can be expected to have high bioavailability when administered in aqueous solution.
Result of Action
The molecular and cellular effects of BTMAOH’s action are largely dependent on the specific reactions it catalyzes. For example, in aldol condensation reactions, the result of BTMAOH’s action is the formation of a larger organic molecule from smaller precursors . In base-catalyzed dehydration reactions, the result is the removal of a water molecule from the reactant .
Action Environment
The action, efficacy, and stability of BTMAOH can be influenced by various environmental factors. For instance, the compound is more labile in 6M NaOH at 160 °C, with a half-life of 4 hours . Therefore, the reaction conditions, such as temperature and pH, can significantly affect the compound’s stability and, consequently, its efficacy .
Biochemical Analysis
Biochemical Properties
Benzyltrimethylammonium hydroxide is known to function as a phase-transfer catalyst . It is used in aldol condensation reactions and base-catalyzed dehydration reactions
Temporal Effects in Laboratory Settings
This compound is relatively stable at 80°C with a half-life of approximately 4 years
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium hydroxide can be synthesized through the reaction of benzyl chloride with trimethylamine, followed by neutralization with a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or methanolic solution to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: A high-purity this compound can be prepared by continuous electrolysis using three chambers and two membranes. This method involves feeding a 30-50% this compound aqueous solution into an anode chamber, adding a 5-30% solution into an intermediate chamber, and another 5-30% solution into a cathode chamber. Continuous electrolysis and filtration remove impurities, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Aldol Condensation Reactions: It acts as a base catalyst in aldol condensation reactions, facilitating the formation of β-hydroxy ketones or aldehydes.
Base-Catalyzed Dehydration Reactions: It is used in base-catalyzed dehydration reactions to form alkenes.
Horner-Wadsworth-Emmons Olefination Reactions: It serves as a base in Ando’s Z-selective variant of Horner-Wadsworth-Emmons olefination reactions.
Common Reagents and Conditions:
Aldol Condensation: Typically involves aldehydes or ketones and this compound as the base.
Dehydration Reactions: Involves alcohols and this compound under heating conditions.
Olefination Reactions: Involves phosphonate esters and aldehydes or ketones with this compound as the base.
Major Products:
Aldol Condensation: β-hydroxy ketones or aldehydes.
Dehydration Reactions: Alkenes.
Olefination Reactions: Alkenes with specific stereochemistry.
Scientific Research Applications
Benzyltrimethylammonium hydroxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzyltriethylammonium Hydroxide: Similar in structure but with ethyl groups instead of methyl groups.
Tetramethylammonium Hydroxide: A simpler quaternary ammonium hydroxide with four methyl groups.
Uniqueness: Benzyltrimethylammonium hydroxide is unique due to its specific structure, which provides a balance between stability and reactivity. Its benzyl group enhances its solubility in organic solvents, making it a versatile catalyst in various organic reactions .
Properties
IUPAC Name |
benzyl(trimethyl)azanium;hydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBVBUGCNGSJJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
Record name | Benzyltrimetylammonium hydroxide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044332 | |
Record name | Benzyltrimethylammonium hydroxide | |
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Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to light yellow liquid with an amine odor; Miscible in water; [MSDSonline] | |
Record name | Benzyltrimethylammonium hydroxide | |
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CAS No. |
100-85-6 | |
Record name | Benzyltrimethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-85-6 | |
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Record name | Benzyltrimetylammonium hydroxide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyltrimethylammonium hydroxide | |
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Record name | Benzenemethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzyltrimethylammonium hydroxide | |
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Record name | Benzyltrimethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.632 | |
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Record name | BENZYLTRIMETHYLAMMONIUM HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4488425W | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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